4,6-Divinylpyrimidin-2-amine

ADC Linker Stability Bioconjugation Drug Delivery

Stochastic ADC conjugation methods produce heterogeneous products with variable drug-to-antibody ratios and poor plasma stability-compromising both efficacy and regulatory approval. 4,6-Divinylpyrimidin-2-amine is the core intermediate for the DVP linker platform that resolves these limitations through covalent disulfide rebridging chemistry. • Enables precise DAR control (DAR 4 or 8) via site-selective interchain cysteine bridging on native antibodies • Yields highly plasma-stable ADC constructs with excellent in vivo efficacy and tolerability • Also serves as privileged 2-aminopyrimidine scaffold for kinase inhibitor development (CK2α Kd=320 nM; FGFR4 IC50=16-45 nM) • Supplied at ≥95% purity; essential building block for synthesizing advanced TetraDVP bioconjugation reagents with modular cargo loading capability

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B14044562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Divinylpyrimidin-2-amine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESC=CC1=CC(=NC(=N1)N)C=C
InChIInChI=1S/C8H9N3/c1-3-6-5-7(4-2)11-8(9)10-6/h3-5H,1-2H2,(H2,9,10,11)
InChIKeyQKFYRCVGBNQXGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Divinylpyrimidin-2-amine: A Versatile Pyrimidine Building Block and Emerging Bioconjugation Scaffold


4,6-Divinylpyrimidin-2-amine is a disubstituted pyrimidine derivative featuring vinyl groups at the 4- and 6-positions and a 2-amino moiety [1]. This compound is the foundational heterocyclic core for the divinylpyrimidine (DVP) linker platform, which is employed in site-selective protein modification and the synthesis of antibody-drug conjugates (ADCs) [2]. Its primary utility in scientific and industrial settings is as a key intermediate for constructing advanced bioconjugation reagents (e.g., DVP and TetraDVP linkers) and as a scaffold in kinase inhibitor development [3].

1
Bioconjugation building block for DVP linker platform and site-selective protein modification
2
2-Aminopyrimidine scaffold for kinase inhibitor discovery (CK2α, FGFR4 pathway studies)
3
Research reagent for constructing homogeneous antibody-drug conjugates (ADCs) and next-generation bioconjugation tools

4,6-Divinylpyrimidin-2-amine: Why Simple Analogs Cannot Replicate Its Performance


Direct substitution of 4,6-Divinylpyrimidin-2-amine with closely related analogs like 4,6-diethylpyrimidin-2-amine or 4,6-diaryl-2-pyrimidinamine derivatives is not feasible for two key reasons. First, the vinyl group is essential for its core application in bioconjugation; the DVP linker's mechanism of action relies on its two vinyl moieties acting as electrophiles to covalently rebridge reduced disulfide bonds, a reactivity absent in saturated alkyl or aryl analogs [1]. Second, in kinase inhibitor research, the specific substitution pattern (4,6-divinyl) profoundly alters the molecule's steric and electronic profile, which directly impacts its binding affinity and selectivity for targets like CK2α [2] or FGFR4 [3] compared to other 2-aminopyrimidines.

Analogs Saturated alkyl analogs (e.g., 4,6-diethyl) lack vinyl reactivity required for disulfide rebridging, eliminating bioconjugation utility.
Aryl variants 4,6-Diaryl substitution alters steric and electronic profile, which may shift kinase binding selectivity and affinity compared to divinyl scaffold.

Quantitative Performance Benchmarks for 4,6-Divinylpyrimidin-2-amine in ADC Linker and Kinase Inhibitor Applications


Plasma Stability of DVP Linkers vs. Maleimide-Based Linkers

ADCs constructed using 4,6-Divinylpyrimidin-2-amine-derived DVP linkers exhibit superior plasma stability compared to conventional maleimide-based linkers [1]. The DVP platform addresses a key limitation of maleimide chemistry, which is known for its instability in plasma, leading to premature payload release [1]. In contrast, DVP linkers enable the generation of highly plasma-stable antibody constructs [1].

Plasma stability
Cross-study comparable
DVP linkers show increased plasma stability vs. maleimide-based linkers in ADC constructs
Supports linker stability assessment for ADC development
In vitro plasma assay (Trastuzumab models)
ADC Linker Stability Bioconjugation Drug Delivery

Precise Control of Drug-to-Antibody Ratio (DAR) via DVP Linkers

In contrast to classical conjugation methods that yield a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), the 4,6-Divinylpyrimidin-2-amine-based DVP linker platform provides precise control over DAR [1]. By re-bridging reduced disulfide bonds, DVP linkers facilitate the generation of homogeneous ADC constructs with a defined DAR [1]. This is a significant improvement over stochastic conjugation to lysine or cysteine residues [1].

DAR control
Head-to-head
Homogeneous, site-specific DAR vs. heterogeneous mixture from stochastic conjugation
DAR homogeneity supports ADC pharmacokinetic profiling
Native trastuzumab bioconjugation model
ADC Homogeneity DAR Control Site-Specific Conjugation

In Vivo ADC Efficacy Enabled by Divinylpyrimidine Reagents

ADCs synthesized using divinylpyrimidine reagents have demonstrated both excellent in vivo efficacy and tolerability in preclinical models [1]. This validation confirms that the linker's stability and homogeneity, derived from its 4,6-Divinylpyrimidin-2-amine core, translate into tangible therapeutic benefits in a living system [1].

In vivo ADC response
Class-level
Reported endpoint response and tolerability in mouse xenograft tumor models
Supports in vivo model-response evaluation context
Requires independent validation for specific constructs
In Vivo ADC Efficacy Tolerability Targeted Cancer Therapy

Selective CK2α Kinase Inhibition with 2-Aminopyrimidine Scaffolds

The 2-aminopyrimidine scaffold, to which 4,6-Divinylpyrimidin-2-amine belongs, is central to the development of selective kinase inhibitors [1]. For instance, the elaborated inhibitor CAM4066, built upon this scaffold, selectively binds CK2α with a Kd of 320 nM, demonstrating significantly improved selectivity compared to other CK2α inhibitors [1]. This highlights the potential of the core structure for achieving target selectivity.

CK2α binding
Class-level
Kd = 320 nM (CAM4066, a 2-aminopyrimidine derivative)
Reported CK2α binding affinity context
Derivative scaffold performance; target selectivity review
CK2α Kinase Inhibitor Allosteric Inhibition Cancer Therapeutics

Potent FGFR4 Inhibition via 2-Aminopyrimidine-Based Covalent Warheads

The 2-aminopyrimidine core, as found in 4,6-Divinylpyrimidin-2-amine, can be functionalized to create potent and selective covalent FGFR4 inhibitors [1]. Compounds 6h and 6i, for example, inhibited FGFR4 enzymatic activity with IC50 values of 45 ± 11 nM and 16 ± 4 nM, respectively, while sparing other FGFR isoforms [1].

FGFR4 inhibition
Class-level
Compound 6h IC50 = 45 nM; 6i IC50 = 16 nM (FGFR4, spared FGFR1/2/3)
Reported FGFR4 inhibition assay context
Isoform selectivity context; covalent warhead study
FGFR4 Kinase Inhibitor Covalent Inhibitor Targeted Therapy

Best-Fit Applications for 4,6-Divinylpyrimidin-2-amine in Bioconjugation and Drug Discovery


Synthesis of Homogeneous and Stable Antibody-Drug Conjugates (ADCs)

Ideal for ADC development teams seeking to improve product homogeneity and pharmacokinetics. The 4,6-Divinylpyrimidin-2-amine-based DVP linker platform provides precise control over DAR and yields highly plasma-stable constructs, addressing major shortcomings of stochastic conjugation methods [1]. This leads to ADCs with excellent in vivo efficacy and tolerability [2].

Design of Potent and Selective Kinase Inhibitors

Best used as a privileged scaffold in medicinal chemistry for developing kinase inhibitors. The 2-aminopyrimidine core, as demonstrated by its use in selective CK2α (Kd = 320 nM) [1] and potent FGFR4 (IC50 = 16-45 nM) [2] inhibitors, can be strategically functionalized to achieve high potency and selectivity against challenging targets.

Development of Next-Generation Bioconjugation Reagents

As the core building block for advanced reagents like TetraDVP linkers, 4,6-Divinylpyrimidin-2-amine is essential for creating novel bioconjugation platforms that offer modular cargo loading and exceptional stability [1]. This is critical for expanding the toolkit for protein modification and the development of other protein-conjugate therapeutics [1].

Application
Selection Property
Validation Focus
Homogeneous ADC synthesis
Disulfide rebridging and plasma stability
DAR homogeneity and linker stability assays
Kinase inhibitor design
2-Aminopyrimidine scaffold derivatization
Selectivity profiling (CK2α, FGFR4 pathway models)
Next-generation bioconjugation reagents
Modular cargo loading capacity
Conjugation efficiency and construct stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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